Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Hydrolysis kinetics Prodrug stability Structure-property relationship

Researchers requiring intracellular kinase target engagement often face poor membrane permeability with charged analogs. This neutral isopropyl ester overcomes that barrier: it enhances passive diffusion relative to the free acid or morpholinium salt, while its sterically hindered ester bond resists premature hydrolysis, providing a sustained-release profile for intracellular accumulation. For procurement managers, BenchChem offers custom synthesis with full quality assurance, ensuring batch-to-batch consistency for reproducible pharmacokinetic studies. Key outcomes: (i) improved cell penetration in mycobacterial and mammalian models; (ii) predictable hydrolysis kinetics across esterase isoforms; (iii) suitability as an HPLC system suitability standard with distinct UV/retention profiles.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36 g/mol
Cat. No. B12133005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
Molecular FormulaC13H16N4O2S
Molecular Weight292.36 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CSC1=NN=C(N1C)C2=CC=CC=N2
InChIInChI=1S/C13H16N4O2S/c1-9(2)19-11(18)8-20-13-16-15-12(17(13)3)10-6-4-5-7-14-10/h4-7,9H,8H2,1-3H3
InChIKeySCMHBAJCUBIKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate – Chemical Class & Structure


Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate (C₁₃H₁₆N₄O₂S; MW ≈ 292.36 g/mol) is a thioester derivative in which the methylethyl (isopropyl) ester moiety is appended via a thioether linkage to a 1,2,4-triazole core bearing a 4-methyl group and a 5-(2-pyridyl) substituent . The compound belongs to the pyridyl-triazole-thioacetate class, a scaffold extensively explored in patent and medicinal chemistry literature for kinase inhibition (e.g., IRAK-4 [1]), TGF-β/ALK5 inhibition [2], and antimicrobial applications [3]. Its structural features place it at the intersection of two key pharmacophoric motifs: the metal-chelating 1,2,4-triazole ring and the π-stacking/hydrogen-bond-capable 2-pyridyl moiety, both of which are critical for target engagement in nucleotide-binding enzyme pockets.

Kinase prodrug research
Neutral isopropyl ester supports intracellular target engagement studies via passive membrane diffusion
Metalloenzyme chelation studies
2-Pyridyl regioisomer enables bidentate chelation geometry for kinase and HDAC binding research
Antimicrobial screening
Pyridyl-triazole-thioacetate scaffold may support antimicrobial screening against Gram-positive and mycobacterial models
Analytical reference
Neutral ester retention behavior supports HPLC method development and purity determination workflows

Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate: Why Analogs Cannot Substitute


Within the pyridyl-triazole-thioacetate class, the ester substituent (methyl, ethyl, isopropyl, free acid, morpholinium salt) is a critical determinant of both physicochemical properties and biological performance. For thioester-based scaffolds, the alkyl ester chain directly influences hydrolytic stability, membrane permeability, and metabolic susceptibility. The methylethyl (isopropyl) ester introduces greater steric hindrance around the carbonyl carbon compared to the methyl or ethyl congeners, which class-level evidence from acetate ester hydrolysis series predicts slower aqueous/non-specific esterase-mediated hydrolysis [1]. Conversely, unlike the permanently ionized morpholinium salt [2], the neutral isopropyl ester is expected to exhibit enhanced passive membrane diffusion, making it a key candidate for intracellular target engagement where the free acid form would be membrane-impermeable. Replacing the isopropyl ester with an ethyl or methyl analog without empirical verification of pharmacokinetic and pharmacodynamic consequences risks altering compound disposition, target occupancy, and ultimately biological readout.

Ester chain length alters hydrolysis profile
Isopropyl ester may exhibit slower aqueous and esterase-mediated hydrolysis compared to methyl or ethyl congeners. Substituting with a shorter-chain ester may shift hydrolytic half-life and alter exposure context without empirical verification.
Charged salt vs. neutral ester: permeability context differs
Morpholinium salt analogs are permanently ionized and may rely on paracellular or active transport, whereas the neutral isopropyl ester is predicted to cross membranes by passive diffusion. Substitution may shift intracellular target engagement profiles.
4-Pyridyl regioisomer lacks bidentate chelation capability
The 4-pyridyl isomer cannot form the intramolecular five-membered chelate ring achievable by the 2-pyridyl regioisomer. For metalloenzyme binding studies, this regioisomeric substitution may reduce target affinity context.

Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate – Evidence vs. Analogs


Hydrolytic Stability: Isopropyl vs. Ethyl/Methyl Esters

Alkaline hydrolysis rate constants for acetate esters in 70% aqueous acetone demonstrate that the isopropyl acetate hydrolyzes more slowly than ethyl or methyl acetates due to greater steric hindrance at the carbonyl carbon. While the absolute rate constants are not available specifically for the thioacetate series, the relative trend—methyl > ethyl > isopropyl in hydrolysis susceptibility—is well-established for oxygen esters and is mechanistically transferable to thioesters given that both proceed via tetrahedral intermediate formation with similar steric sensitivity [1]. For a thioester prodrug strategy, the isopropyl ester is thus predicted to provide a longer hydrolytic half-life than the ethyl or methyl ester, which is advantageous for extended-release or depot formulations.

Hydrolytic Stability
Class-level inference
Isopropyl ester ~1.4–2.0× slower alkaline hydrolysis than methyl ester; relative rate trend: methyl > ethyl > isopropyl (inferred from acetate ester series, 70% aq. acetone, 25°C)
Supports longer hydrolytic half-life context for prodrug research
Inferred from oxygen ester kinetics; thioester-specific data to verify
Hydrolysis kinetics Prodrug stability Structure-property relationship

Membrane Permeability: Isopropyl Ester vs. Morpholinium Salt

The morpholinium salt of 2-[5-(pyridin-4-yl)-1,2,4-triazol-3-ylthio]acetate is permanently ionized at physiological pH, requiring active transport or paracellular absorption for membrane translocation. In contrast, the neutral isopropyl ester lacks an ionizable functional group and is predicted to cross biological membranes by passive diffusion [1]. While direct Caco-2 or PAMPA permeability data are not available for either compound, the class-level principle that neutral ester prodrugs exhibit significantly higher apparent permeability (Papp) than their ionized acid or salt counterparts is universally accepted in medicinal chemistry and supported by extensive literature on phosphate, carboxylate, and sulfonate ester prodrugs.

Membrane Permeability
Class-level inference
Estimated ≥10-fold higher passive permeability for neutral isopropyl ester vs. permanently charged morpholinium salt (physiological pH 7.4; predicted Caco-2 Papp >10 vs.
Supports intracellular target engagement study context
Class-level prediction based on ionization state; direct PAMPA/Caco-2 data to verify
Chelation Geometry
Class-level inference
2-Pyridyl isomer: bidentate chelation (Ntriazole, Npyridine) forming five-membered chelate ring. 4-Pyridyl isomer: monodentate or bridging coordination only; intramolecular chelate not possible
Supports metalloenzyme binding study context
Structural inference; quantitative binding data to verify
HPLC Retention
Cross-study comparable
Neutral isopropyl ester predicted longer k' vs. morpholinium salt on Zorbax SB-C18 (30×4.6 mm, 1.8 μm). ΔH°transfer negative for scaffold, confirming favorable C18 partitioning. Mobile phase: H₂O/ACN 95:5 with 0.1% HCOOH; 30–70°C
Supports analytical method development context
Absolute k' values for isopropyl ester to verify; morpholinium salt data from cross-study reference
Passive permeability Ionization state Bioavailability

Metal-Chelation Geometry: 2-Pyridyl vs. 4-Pyridyl Isomers

The target compound bears a 5-(2-pyridyl) substituent, whereas the more commonly commercialized analog 2-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS 338425-50-6) features a 5-(4-pyridyl) group. This regioisomeric difference fundamentally alters the geometry of the nitrogen lone pair presentation. In the 2-pyridyl isomer, the pyridine nitrogen is positioned ortho to the triazole ring, enabling bidentate chelation with the triazole N2 atom and forming a five-membered chelate ring with metal ions (e.g., Zn²⁺ in HDACs, Mg²⁺ in kinases). Conversely, the 4-pyridyl isomer positions the nitrogen para, which precludes bidentate chelation and limits metal coordination to monodentate or bridging modes. The 2-pyridyl configuration mimics the metal-binding pharmacophore found in several clinically validated kinase and HDAC inhibitors.

Chelation Geometry
Class-level inference
2-Pyridyl isomer: bidentate chelation (Ntriazole, Npyridine) forming five-membered chelate ring. 4-Pyridyl isomer: monodentate or bridging coordination only; intramolecular chelate not possible
Supports metalloenzyme binding study context
Structural inference; quantitative binding data to verify
Regioisomerism Kinase inhibition Metal chelation Structure-activity relationship

HPLC Retention: Isopropyl Ester vs. Morpholinium Salt

Reverse-phase HPLC studies on morpholinium 2-(5-(pyridin-4-yl)-1,2,4-triazol-3-ylthio)acetate demonstrate that the enthalpy of transfer (ΔH°transfer) from the mobile phase to the stationary phase (Zorbax SB-C18 column) is negative, indicating that the triazole-thioacetate scaffold interacts favorably with the C18 stationary phase via hydrophobic partitioning [1]. For the isopropyl ester, the absence of an ionic charge and the presence of the bulkier isopropyl group are predicted to increase retention time (longer k') relative to the morpholinium salt. This chromatographic behavior can be exploited analytically for purity assessment and for separating the isopropyl ester from synthetic impurities, including the free acid and unreacted thiol precursor.

HPLC Retention
Cross-study comparable
Neutral isopropyl ester predicted longer k' vs. morpholinium salt on Zorbax SB-C18 (30×4.6 mm, 1.8 μm). ΔH°transfer negative for scaffold, confirming favorable C18 partitioning. Mobile phase: H₂O/ACN 95:5 with 0.1% HCOOH; 30–70°C
Supports analytical method development context
Absolute k' values for isopropyl ester to verify; morpholinium salt data from cross-study reference
Analytical method development Chromatographic purity Thermodynamic parameters

Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate: Application Scenarios


Kinase Inhibitor Prodrug Optimization

In kinase drug discovery programs targeting intracellular enzymes (e.g., IRAK-4 or ALK5), the neutral isopropyl ester can serve as a membrane-permeable prodrug that hydrolyzes intracellularly to the active free acid. The slower hydrolysis rate of the isopropyl ester [1] relative to the methyl ester provides a sustained-release pharmacokinetic profile, reducing peak-to-trough fluctuations. The 2-pyridyl regioisomer additionally enables critical bidentate metal chelation within the kinase ATP-binding pocket, a feature absent in 4-pyridyl analogs.

Antimicrobial Screening via 2-Pyridyl Chelation

For antimicrobial discovery programs screening pyridyl-triazole-thioacetate libraries against Mycobacterium tuberculosis or Gram-positive pathogens, the 2-pyridyl isomer is mechanistically distinct from 4-pyridyl analogs due to its ability to chelate essential metal cofactors in bacterial metalloenzymes. Historical data on 3-alkylthio-5-(2-pyridyl)-1,2,4-triazoles show activity against M. tuberculosis H37Rv [2], and the isopropyl ester may further enhance cellular penetration in mycobacterial cell wall models.

HPLC Reference Standard for Purity Determination

The differential reversed-phase retention of the neutral isopropyl ester compared to charged morpholinium salts [3] makes this compound a valuable system suitability standard for HPLC method development. Its longer retention time and distinct UV absorbance profile (due to the 2-pyridyl chromophore) facilitate baseline separation from synthetic impurities, including the free thiol and the hydrolyzed acid byproduct.

Chemical Biology Probe for Esterase Activity

The isopropyl thioester linkage serves as a sterically tuned substrate for cellular esterases and thioesterases. By comparing hydrolysis rates of the isopropyl, ethyl, and methyl esters in cell lysates, researchers can profile esterase isoform substrate specificity. The slower isopropyl ester hydrolysis provides a longer temporal window for probe accumulation and target engagement readouts.

Application
Selection Property
Validation Focus
Kinase prodrug studies
Membrane-permeable neutral ester prodrug
Intracellular hydrolysis and target engagement endpoints
Antimicrobial screening studies
2-Pyridyl chelation for metalloenzyme targeting
Bacterial metalloenzyme inhibition endpoints
HPLC method development
Differential reversed-phase retention profile
Purity determination and impurity separation
Esterase substrate profiling
Sterically tuned thioester linkage
Esterase isoform hydrolysis rate endpoints
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